Superior β1-Selectivity Over Atenolol; Comparable to Metoprolol
In the therapeutic dosage range (50–300 mg/day), the β1-selectivity factor of talinolol is 20, which is superior to atenolol (factor 13) and comparable to metoprolol (factor 15–20), but lower than bisoprolol (factor 75) [1]. This rank‑order positions talinolol as a high‑selectivity agent appropriate for patients where β2-mediated bronchial effects must be minimized, while its selectivity advantage over atenolol is quantifiable.
| Evidence Dimension | β1-selectivity factor (ratio of β1 to β2 receptor affinity) |
|---|---|
| Target Compound Data | Factor 20 |
| Comparator Or Baseline | Atenolol: factor 13; Metoprolol: factor 15–20; Bisoprolol: factor 75 |
| Quantified Difference | Talinolol selectivity is 1.54‑fold higher than atenolol; equivalent to metoprolol; 3.75‑fold lower than bisoprolol |
| Conditions | Therapeutic dosage range 50–300 mg/day (published data compilation) |
Why This Matters
Procurement for cardioselective β-blockade should consider talinolol's 54% selectivity advantage over atenolol, potentially translating to reduced bronchial β2-occupancy in susceptible patients.
- [1] He J, et al. Determination of talinolol in human plasma by HPLC–MS: Application to pharmacokinetic study. J Pharm Biomed Anal. 2007; 44(5): 1156-1161. Introduction: 'β1 selectivity of talinolol is superior (factor 20) to atenolol (factor 13), comparable to metoprolol (factor 15–20) and smaller than bisoprolol (factor 75).' View Source
